molecular formula C12H11BrN2O2 B11831752 Ethyl 3-amino-5-bromoquinoline-2-carboxylate

Ethyl 3-amino-5-bromoquinoline-2-carboxylate

Cat. No.: B11831752
M. Wt: 295.13 g/mol
InChI Key: NXRQJVHRJPEQBP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H11BrN2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-5-bromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification and amination reactions. One common method involves the following steps:

    Bromination: Quinoline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Esterification: The brominated quinoline is then esterified using ethanol and a strong acid catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of quinoline-2,3-dicarboxylate derivatives.

    Reduction: Formation of ethyl 3-aminoquinoline-2-carboxylate.

    Substitution: Formation of ethyl 3-amino-5-azidoquinoline-2-carboxylate.

Scientific Research Applications

Ethyl 3-amino-5-bromoquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-bromoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-bromoquinoline-2-carboxylate
  • Ethyl 3-amino-7-bromoquinoline-2-carboxylate

Uniqueness

Ethyl 3-amino-5-bromoquinoline-2-carboxylate is unique due to the position of the bromine atom on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research applications.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

ethyl 3-amino-5-bromoquinoline-2-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-9(14)6-7-8(13)4-3-5-10(7)15-11/h3-6H,2,14H2,1H3

InChI Key

NXRQJVHRJPEQBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=N1)C=CC=C2Br)N

Origin of Product

United States

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